3-(Carbomethoxy)propyldimethylmethoxysilane

Description

Properties

IUPAC Name |

methyl 4-[methoxy(dimethyl)silyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3Si/c1-10-8(9)6-5-7-12(3,4)11-2/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJLOOVRFUOYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716908 | |

| Record name | Methyl 4-[methoxy(dimethyl)silyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204641-79-2 | |

| Record name | Methyl 4-[methoxy(dimethyl)silyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(Carbomethoxy)propyldimethylmethoxysilane is a silane compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique structure allows it to interact with biological systems, making it a subject of interest for research into its biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

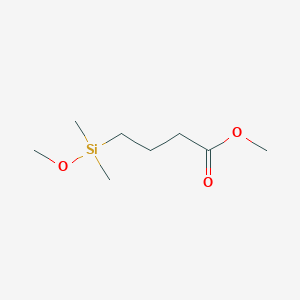

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a carbomethoxy group, which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its potential applications in drug delivery systems, anti-cancer therapies, and as a biocompatible material.

1. Anti-Cancer Properties

Research indicates that silane compounds can exhibit anti-cancer properties through various mechanisms, including the induction of apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of silanes, similar to this compound, showed significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects of Silane Compounds on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.2 |

| This compound | HeLa (Cervical Cancer) | 12.5 |

| Reference Compound (e.g., Cisplatin) | MCF-7 | 5.0 |

2. Antimicrobial Activity

Another area of investigation is the antimicrobial activity of this compound. Studies have shown that silanes can enhance the antimicrobial properties of coatings used in medical devices.

Case Study: Antimicrobial Coatings

In a controlled study, surfaces treated with this compound demonstrated reduced bacterial colonization compared to untreated surfaces. The results indicated a significant reduction in biofilm formation by Staphylococcus aureus and E. coli.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Control Biofilm Formation (%) | Treated Biofilm Formation (%) |

|---|---|---|

| Staphylococcus aureus | 80 | 20 |

| Escherichia coli | 75 | 25 |

The mechanisms through which this compound exerts its biological effects are still being elucidated. Potential mechanisms include:

- Cell Membrane Disruption : The silane may integrate into lipid bilayers, altering membrane integrity.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

- Bioactive Compound Release : As a carrier for drugs, it may facilitate targeted delivery to specific tissues.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that while silanes can exhibit cytotoxic effects at high concentrations, they also show low toxicity in mammalian models at therapeutic doses.

Table 3: Toxicity Profile in Animal Models

| Endpoint | Observed Effect | Reference Dose (mg/kg) |

|---|---|---|

| Acute Toxicity (LD50) | >2000 | Rats |

| Skin Irritation | Mild | >500 |

| Eye Irritation | Moderate | >100 |

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key structural and functional properties of 3-(Carbomethoxy)propyldimethylmethoxysilane with analogous silanes:

Hydrolysis and Crosslinking Behavior

- Hydrolysable Groups: The target compound and PDMMS have one hydrolysable methoxy group, limiting crosslinking compared to trialkoxysilanes (e.g., APTES) but favoring monolayer formation . CETES, with three chloro groups, hydrolyzes rapidly, enabling dense film formation but requiring careful handling .

- Reactivity :

- The carbomethoxy group in the target compound and CETES provides ester functionality for post-deposition reactions (e.g., hydrolysis to carboxylic acid), unlike the inert propyl chain in PDMMS .

- APTES's amine group enables direct covalent bonding with epoxy or carboxylated surfaces, offering higher reactivity than carbomethoxy .

Preparation Methods

Hydrosilylation of Alkenes with Methoxy-Substituted Silanes

- Process: A hydrosilylation reaction between an alkene containing a carbomethoxy group (such as methyl acrylate or its derivatives) and dimethylmethoxysilane is catalyzed by transition metal complexes (e.g., platinum catalysts).

- Mechanism: The Si-H bond of dimethylmethoxysilane adds across the carbon-carbon double bond of the alkene, yielding the desired 3-(carbomethoxy)propylsilane.

- Advantages: This method allows for high selectivity and yields, with control over the substitution pattern on the silicon atom.

Transesterification or Esterification of 3-(Hydroxy)propyldimethylmethoxysilane

- Process: Starting from 3-(hydroxy)propyldimethylmethoxysilane, esterification with methanol and carbonylating agents (such as dimethyl carbonate) in the presence of acid or base catalysts can yield the carbomethoxy derivative.

- Catalysts: Acidic catalysts like sulfuric acid or basic catalysts such as potassium carbonate are employed to facilitate the esterification.

- Reference: A Chinese patent (CN111732604A) describes a preparation method involving reaction of silanamine derivatives with dimethyl carbonate under catalytic conditions, followed by neutralization and purification steps.

Direct Reaction of 3-Aminopropyltrimethoxysilane with Methyl Chloroformate or Carbonate Esters

- Process: Aminopropylsilanes react with methyl chloroformate or other carbonate esters to form carbamate esters on the propyl chain.

- Conditions: Controlled temperature and solvent conditions are required to avoid side reactions.

- Outcome: This method yields this compound with good purity.

Detailed Preparation Method from Patent CN111732604A

This patent provides a comprehensive preparation method for 3-trimethoxysilane methyl carbamate, a closely related compound to this compound, which shares similar synthetic principles.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of silanamine with dimethyl carbonate | Silanamine, dimethyl carbonate, catalyst (e.g., K2CO3 or NaOH), temperature control (e.g., 60-90°C) | Catalytic transesterification reaction |

| 2 | Stirring and heating in reactor | Continuous stirring, reflux conditions | Ensures complete reaction |

| 3 | Neutralization | Acid (e.g., acetic acid) to neutralize residual base | Prevents degradation |

| 4 | Distillation and purification | Vacuum distillation | Removes unreacted materials and by-products |

| 5 | Post-processing | Drying and quality control | Ensures product stability |

- Catalyst Role: Catalysts such as potassium carbonate or sodium hydroxide promote the transesterification between silanamine and dimethyl carbonate.

- Reaction Time: Typically ranges from 4 to 8 hours depending on scale and temperature.

- Yield: High yields (>85%) are reported with proper control of reaction parameters.

- Advantages: This method avoids toxic intermediates and organic solvents, making it environmentally favorable.

Comparison of Preparation Methods

| Method | Starting Materials | Catalyst | Reaction Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Hydrosilylation | Alkene with carbomethoxy + dimethylmethoxysilane | Pt or other metal catalyst | Mild temperature, inert atmosphere | High | Selective, efficient | Requires expensive catalyst |

| Transesterification (Patent CN111732604A) | Silanamine + dimethyl carbonate | K2CO3, NaOH | 60-90°C, reflux | >85% | Environmentally friendly, scalable | Requires neutralization and distillation |

| Direct carbamate formation | Aminopropylsilane + methyl chloroformate | None or base | Controlled temp, solvent | Moderate to high | Straightforward | Handling of reactive chloroformates |

Research Findings and Industrial Relevance

- The aqueous silanization methods, as described in related patents (e.g., US6015843A), emphasize the importance of avoiding organic solvents and toxic by-products in silane preparations, which is relevant for this compound applications in biological fields.

- The transesterification approach using dimethyl carbonate is gaining attention due to its green chemistry profile and the avoidance of hazardous reagents.

- Research indicates that the purity and stability of the silane coupling agent directly affect its performance in composites and coatings.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 3-(Carbomethoxy)propyldimethylmethoxysilane?

- Methodology : Use H and C NMR spectroscopy to confirm the presence of carbomethoxy and methoxysilane groups. Compare chemical shifts with reference spectra of structurally analogous silanes, such as 3-(trimethoxysilyl)propyl methacrylate (δ ~0.6 ppm for Si–CH, δ ~3.6 ppm for OCH) . Complement with FTIR to detect Si–O–C (1100–1000 cm) and ester C=O (1720–1700 cm) stretches. Purity can be assessed via GC-MS or HPLC with a C18 column and UV detection at 210 nm .

Q. How does the reactivity of this compound differ from other functionalized silanes (e.g., amino or mercapto derivatives)?

- Methodology : Compare hydrolysis kinetics under controlled pH (e.g., acidic vs. basic conditions) using conductivity measurements. The carbomethoxy group may slow hydrolysis compared to amino silanes (e.g., 3-aminopropyltriethoxysilane) due to steric hindrance and electron-withdrawing effects. Monitor silanol formation via Si NMR . Contrast with thiol-containing silanes (e.g., 3-mercaptopropylmethyldimethoxysilane), which exhibit faster oxidative coupling .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use anhydrous conditions to prevent premature hydrolysis. Store under inert gas (N/Ar) at 2–8°C to avoid moisture-induced degradation . Employ PPE (gloves, goggles, respirators) due to potential respiratory irritation (H335) and skin sensitization risks. Ventilate fume hoods during synthesis and ensure spill kits are available for ethanol/water cleanup .

Advanced Research Questions

Q. How can conflicting data on silane grafting efficiency be resolved when using this compound for surface modification?

- Methodology : Conduct controlled studies varying substrate pretreatment (e.g., plasma oxidation vs. acid etching) and reaction time/temperature. Use XPS to quantify Si–O–substrate bond formation and TGA to measure grafted silane loadings. Compare with AFM topography to assess monolayer uniformity . Reconcile discrepancies by standardizing solvent polarity (e.g., toluene vs. ethanol) and moisture content (<50 ppm) .

Q. What strategies optimize the covalent attachment of this compound to silica nanoparticles for chromatographic applications?

- Methodology : Functionalize silica via reflux in anhydrous toluene (110°C, 24 h) with a 1:5 molar ratio of silane to silica surface hydroxyl groups. Validate using BET surface area analysis (expect 10–20% reduction post-grafting) and zeta potential shifts (e.g., from −30 mV to −10 mV due to ester group introduction) . Optimize ligand density by adjusting reaction time and monitoring via Si CP/MAS NMR .

Q. How do environmental factors (humidity, temperature) influence the hydrolytic stability of this compound coatings?

- Methodology : Accelerate aging tests by exposing coated substrates to 85% relative humidity at 40°C for 7 days. Assess degradation via FTIR (loss of Si–O–C peaks) and contact angle measurements (hydrophobicity reduction). Compare with TGA-MS data to identify volatile byproducts (e.g., methanol, CO) .

Data Contradiction Analysis

Q. Why do studies report varying catalytic activities when using this compound as a crosslinker in polymer composites?

- Resolution : Differences may arise from incomplete hydrolysis during composite fabrication. Characterize pre-polymer mixtures via rheology to confirm crosslink density. Use DMA to compare glass transition temperatures (T) and modulus profiles. If discrepancies persist, verify silane storage conditions (moisture exposure pre-use degrades reactivity) .

Q. How can conflicting cytotoxicity results for this compound-modified biomaterials be addressed?

- Resolution : Standardize purification protocols (e.g., Soxhlet extraction with ethanol) to remove unreacted silane monomers. Perform ICP-OES to quantify residual Si leaching. Validate biocompatibility using ISO 10993-5 assays with fibroblast (e.g., L929) and epithelial cell lines .

Methodological Tables

| Parameter | Optimal Condition | Validation Technique | Reference |

|---|---|---|---|

| Silane grafting temperature | 110°C (toluene reflux) | Si CP/MAS NMR | |

| Hydrolysis pH | 4.5–5.5 (acetic acid buffer) | Conductivity monitoring | |

| Storage stability | 2–8°C under N | TGA (mass loss <1% over 6 mo) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.